2'-Deoxyshowdomycin

Description

Context as a Nucleoside Analog and its Research Significance

2'-Deoxyshowdomycin is classified as a nucleoside analog. Nucleoside analogs are a class of synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. frontiersin.org Due to this resemblance, they can interfere with cellular and viral processes that involve nucleic acid synthesis. This interference forms the basis of their therapeutic potential. frontiersin.orgmdpi.com

The research significance of this compound stems from its potential biological activities. ontosight.ai Studies have explored its efficacy against various viruses and cancer cell lines. ontosight.ainih.gov The core of its mechanism of action is believed to involve the inhibition of enzymes crucial for DNA and RNA replication or the incorporation of the analog into nucleic acid chains, leading to termination of chain elongation or dysfunctional genetic material. frontiersin.org The exploration of such mechanisms provides valuable insights into fundamental cellular processes and the development of novel therapeutic strategies. nih.gov

Historical Perspectives in Research and Development

The journey of this compound research is intertwined with the broader history of C-nucleoside synthesis. Initial synthetic routes were often multi-step and laborious, starting from functionalized sugar moieties. tandfonline.com Over the years, significant efforts have been dedicated to developing more efficient and convenient synthetic methods.

A notable advancement was the synthesis of D,L-2'-deoxyshowdomycin from the Diels-Alder adduct of furan (B31954) and methyl β-nitroacrylate, as described in 1977. cdnsciencepub.com Subsequent research has focused on stereospecific syntheses to obtain the biologically more relevant β-anomer. researchgate.net For instance, a stereospecific synthesis from 2,5-anhydro-D-glucitol was reported. researchgate.net More recent developments have focused on even more efficient pathways, such as those starting from inexpensive materials like D-glucosamine. ucla.edupsu.edu These synthetic advancements have been crucial in making this compound more accessible for detailed biological and structural studies. tandfonline.comlivedna.nettandfonline.com

Classification within C-Nucleosides

This compound belongs to a specific subclass of nucleoside analogs known as C-nucleosides. In typical N-nucleosides, the anomeric carbon of the sugar moiety is linked to a nitrogen atom of the heterocyclic base. In contrast, C-nucleosides feature a carbon-carbon bond between the sugar and the base. mcgill.ca This C-C glycosidic bond is a key structural feature that imparts distinct chemical and biological properties to these molecules.

The C-C bond in C-nucleosides is generally more resistant to enzymatic and chemical cleavage than the N-glycosidic bond of conventional nucleosides. This enhanced stability can lead to a longer biological half-life and altered metabolic pathways, which are often desirable characteristics for therapeutic agents. The synthesis of C-nucleosides like this compound presents unique challenges and has been an active area of research in organic chemistry. mcgill.catandfonline.com The structural rigidity and different spatial arrangement of the base relative to the sugar in C-nucleosides can also lead to unique interactions with target enzymes and proteins.

Detailed Research Findings

The table below summarizes key research findings related to the synthesis and characterization of this compound and related compounds.

| Compound/Method | Starting Material | Key Intermediates/Reagents | Outcome | Reference |

| D,L-2'-deoxyshowdomycin | Furan and methyl β-nitroacrylate | Diels-Alder adduct | Synthesis of the racemic mixture. | cdnsciencepub.com |

| β-2'-deoxyshowdomycin | 2,5-anhydro-D-glucitol | - | Stereospecific synthesis of the β-anomer. | researchgate.net |

| 2'-Deoxy C-nucleosides | D-glucosamine | 2,5-anhydro-3-deoxymannurononitrile | Efficient synthesis of this compound and other analogs. | psu.edu |

| 1-benzyl-2'-deoxyshowdomycin | - | - | Single-crystal X-ray structure reported. | tandfonline.com |

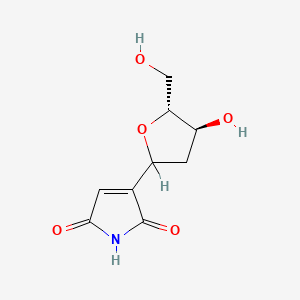

Structure

2D Structure

3D Structure

Properties

CAS No. |

64915-00-0 |

|---|---|

Molecular Formula |

C9H11NO5 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione |

InChI |

InChI=1S/C9H11NO5/c11-3-7-5(12)2-6(15-7)4-1-8(13)10-9(4)14/h1,5-7,11-12H,2-3H2,(H,10,13,14)/t5-,6?,7+/m0/s1 |

InChI Key |

MZWAWAFXHHZJDT-REJBHVJUSA-N |

SMILES |

C1C(C(OC1C2=CC(=O)NC2=O)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC1C2=CC(=O)NC2=O)CO)O |

Canonical SMILES |

C1C(C(OC1C2=CC(=O)NC2=O)CO)O |

Synonyms |

2'-deoxyshowdomycin |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deoxyshowdomycin and Its Analogues

Development of Total Synthesis Routes

The total synthesis of 2'-deoxyshowdomycin is a significant objective in organic chemistry, leading to the exploration of diverse and innovative strategies. A total synthesis involves creating a complex molecule from simple precursors through a series of chemical reactions. researchgate.netscispace.comtandfonline.com These routes are often designed to be convergent, efficient, and stereoselective, providing access not only to the natural product but also to analogues for further study.

Multistep Chemical Reaction Strategies

The construction of this compound invariably requires a multistep synthesis, where the product of one reaction becomes the starting material for the subsequent step. researchgate.netsioc-journal.cn These sequences allow for the gradual buildup of molecular complexity. researchgate.net An example of such a strategy is a formal total synthesis that commences from the inexpensive and readily available D-glucosamine. researchgate.net This process involves several key transformations to build the required functionality and stereochemistry of the target molecule. researchgate.net

Another multistep approach begins with a Diels-Alder reaction, followed by a series of functional group manipulations to yield the final product. These complex sequences highlight the need for careful planning in the selection of reagents, protecting groups, and reaction conditions to ensure the successful formation of the desired C-nucleoside structure. researchgate.net

Approaches from Natural Nucleosides and Simpler Organic Precursors

Synthetic strategies for C-nucleoside analogues like this compound often begin with either naturally occurring nucleosides or simpler organic compounds. Starting from simple, non-sugar precursors requires the construction of the ribose ring from scratch, while using carbohydrate-based starting materials leverages the pre-existing stereochemistry of the sugar.

A notable example is the use of D-glucosamine as an inexpensive starting material. researchgate.net This approach efficiently converts the simple amino sugar into a key intermediate, 2,5-anhydro-3-deoxymannurononitrile, which serves as a versatile building block for various 2'-deoxy C-nucleosides, including this compound. researchgate.net This method is advantageous as it provides a short and efficient pathway to complex molecules from a large-scale, readily available precursor. researchgate.net Other syntheses have started from laboriously functionalized sugar moieties, which also fall under this category of leveraging simpler, albeit more prepared, organic precursors.

Diels-Alder Adduct Based Syntheses

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been effectively employed in the synthesis of this compound. This strategy typically involves the cycloaddition of furan (B31954), acting as the diene, with a suitable dienophile.

One specific synthesis of D,L-2'-deoxyshowdomycin starts with the Diels-Alder adduct of furan and methyl β-nitroacrylate. The initial reaction produces a mixture of endo- and exo-nitro adducts. The exo-nitro adduct is then subjected to a sequence of reactions including hydroboration, oxidation, acetylation, and elimination to introduce the necessary functionalities. The final steps involve deprotection to yield the target D,L-2'-deoxyshowdomycin. This route demonstrates the utility of the Diels-Alder reaction in quickly assembling the core bicyclic framework, which is then elaborated to the final C-nucleoside structure.

| Step | Reagents/Conditions | Outcome |

| 1. Diels-Alder Reaction | Furan + Methyl β-nitroacrylate | endo/exo adducts |

| 2. Hydroboration/Oxidation | Diborane, then Triethylamine N-oxide | Isomeric alcohols |

| 3. Acetylation | Acetic anhydride, p-toluenesulfonic acid | Acetate (B1210297) derivatives |

| 4. Elimination | Diazabicycloundecene (DBU) | Olefin esters |

| 5. Further transformations | Multi-step sequence | Protected this compound |

| 6. Deprotection | 0.1 N methanolic HCl | D,L-2'-deoxyshowdomycin |

| Table 1. Key steps in a Diels-Alder based synthesis of D,L-2'-deoxyshowdomycin. |

Glycal Ether Mediated Approaches

Glycals are cyclic enol ethers derived from sugars and are versatile precursors in the synthesis of various carbohydrate derivatives and nucleosides. They can serve as electrophilic or nucleophilic partners in carbon-carbon bond-forming reactions, making them valuable building blocks for C-nucleosides. For instance, palladium-catalyzed Heck coupling reactions involving unprotected glycals and iodinated heterocycles have been used to form the crucial C-C bond in the synthesis of C-nucleosides.

While glycals are established precursors in the broader field of C-nucleoside synthesis, a specific, well-documented synthetic route to this compound that is explicitly described as being "glycal ether mediated" is not prominent in the reviewed scientific literature. General methods for synthesizing C-nucleosides from glycal precursors exist, but a detailed application of a glycal ether-specific pathway for this particular target molecule remains to be extensively reported.

Stereospecific Synthesis Pathways (e.g., from 2,5-Anhydro-D-glucitol)

Achieving the correct stereochemistry is a critical aspect of nucleoside synthesis. Stereospecific routes are designed to produce a single, desired stereoisomer. A stereospecific synthesis of β-2'-deoxyshowdomycin has been successfully developed starting from 2,5-anhydro-D-glucitol. 2,5-Anhydro-D-glucitol is itself an intermediate that can be derived from sugars.

This pathway leverages the inherent stereochemistry of the starting material to control the configuration of the final product. The synthesis converts 2,5-anhydro-D-glucitol into the 2-(2'-deoxy-β-D-ribofuranosyl)-maleimide structure of this compound. Such an approach is highly valuable as it avoids the formation of undesired stereoisomers, simplifying purification and ensuring that the biologically active form of the molecule is obtained.

Advanced Synthetic Techniques and Optimization

For example, initial syntheses of this compound were often lengthy and started from elaborately prepared sugar derivatives. Newer methods have focused on creating shorter and more convenient routes. Optimization can involve modifying reaction conditions, as seen in the detailed study of the Diels-Alder reaction between furan and methyl β-nitroacrylate, where temperature and reaction time were analyzed to control the ratio of endo to exo products. Furthermore, the development of syntheses from inexpensive and readily available starting materials like D-glucosamine represents a significant advancement in making these complex nucleoside analogues more accessible for research. researchgate.net These improvements are crucial for facilitating the broader investigation of the biological properties of this compound and its analogues.

Regiochemical and Stereochemical Control in Reactions

Achieving precise regiochemical and stereochemical control is paramount in the synthesis of complex organic molecules like this compound. The desired biological activity of a nucleoside analogue is often intrinsically linked to its specific three-dimensional arrangement.

Detailed research into cycloaddition reactions, a common strategy for building heterocyclic rings, highlights the factors governing these outcomes. In the 1,3-dipolar cycloaddition of a cyclic nitrone with various alkenes, a high degree of both regiochemical and stereochemical control has been observed. rsc.org This control is attributed to a combination of factors in the transition state, including the maximum overlap of frontier orbitals, repulsive steric effects, and attractive secondary orbital interactions. rsc.org For instance, monosubstituted and 1,1-disubstituted alkenes typically yield 2-substituted cycloadducts. rsc.org However, as the electron-withdrawing nature of the substituent on the alkene increases, there is a greater tendency to form the regioisomeric 3-substituted product. rsc.org Furthermore, with 1,2-disubstituted alkenes, electron-withdrawing groups consistently direct the formation of cycloadducts substituted at the C-3 position. rsc.org The stereoselectivity of DNA polymerases also demonstrates the importance of stereochemistry, as these enzymes show very stringent control, discriminating between D- and L-nucleotide residues. nih.gov

Efficient Protecting Group Strategies (e.g., Silyl (B83357) Ethers)

The synthesis of complex molecules with multiple reactive functional groups, such as the hydroxyl groups in the sugar moiety of nucleosides, necessitates the use of protecting groups. jocpr.com These groups temporarily mask a reactive site to prevent it from undergoing unwanted reactions, allowing for selective transformations elsewhere in the molecule. jocpr.com Silyl ethers are a particularly versatile and widely used class of protecting groups for alcohols due to their ease of formation, stability under various conditions, and clean removal. libretexts.orglibretexts.org

The choice of a specific silyl ether allows chemists to fine-tune the stability and reactivity. harvard.edu Bulky silyl ethers can be used for the regioselective protection of less sterically hindered primary hydroxyl groups over secondary ones. numberanalytics.com The stability of silyl ethers generally increases with the steric bulk of the alkyl groups on the silicon atom. harvard.edu Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the high strength of the silicon-fluorine bond. harvard.edunumberanalytics.com

Table 1: Common Silyl Ether Protecting Groups and Their Characteristics

| Protecting Group | Abbreviation | Common Reagents for Introduction | Relative Stability (Acidic Media) | Common Reagents for Removal |

| Trimethylsilyl | TMS | TMSCl, Imidazole | Low | Mild aqueous acid, TBAF, HF-Pyridine |

| Triethylsilyl | TES | TESCl, Imidazole; TESOTf, 2,6-lutidine | Moderate | Acid, TBAF |

| tert-Butyldimethylsilyl | TBDMS (TBS) | TBDMSCl, Imidazole; TBDMSOTf, 2,6-lutidine | High | TBAF, HF-Pyridine, Acetic Acid |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole; TIPSOTf, 2,6-lutidine | Very High | TBAF, HF |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole | Very High | TBAF, HF |

Convergent and Divergent Synthetic Schemes

Synthetic strategies for complex molecules can be broadly categorized as linear, convergent, or divergent. While linear synthesis builds a molecule step-by-step, convergent and divergent approaches offer greater efficiency and flexibility.

A convergent synthesis involves preparing key fragments of the target molecule independently and then joining them together at a late stage. For a nucleoside analogue, this could mean synthesizing the modified sugar and the heterocyclic base in separate reaction sequences before coupling them. This approach is generally more efficient for complex targets as it allows for optimization of individual reaction steps and minimizes the propagation of low yields through a long linear sequence.

A divergent synthesis begins with a central core molecule that is subsequently reacted in different ways to produce a library of related compounds. wikipedia.org This strategy is exceptionally powerful for exploring structure-activity relationships, as it allows for the rapid generation of numerous analogues from a common intermediate. wikipedia.org For example, starting from a core nucleoside, different functional groups can be introduced at various positions on the sugar or base, leading to a diverse set of molecules for biological screening. wikipedia.org This approach is a cornerstone of diversity-oriented synthesis (DOS), which aims to create libraries of compounds with significant skeletal diversity. wikipedia.org

Synthesis of Structural Analogues and Derivatives

The modification of the basic nucleoside structure is a key strategy in medicinal chemistry and chemical biology to develop compounds with improved therapeutic properties or to serve as tools for studying biological processes.

Design and Synthesis of Modified Nucleosides for Research

Modified nucleosides are unnatural analogues that have an altered nucleobase and/or a modified sugar moiety. beilstein-journals.org These compounds are designed and synthesized for a variety of research purposes, including their use as probes to study enzyme mechanisms, as building blocks for functionalized nucleic acids, and as potential therapeutic agents. beilstein-journals.orgcas.cz For example, 2'-modified nucleosides have been specifically designed to incorporate labels into oligonucleotides at specific sites (3', 5', or internal positions), which is a significant advance for developing oligonucleotide conjugates and diagnostic tools. nih.gov A powerful method for creating functionalized DNA involves the enzymatic incorporation of modified deoxynucleoside triphosphates (dNTPs) by DNA polymerases, enabling the synthesis of nucleic acids with a high degree of modification for various applications. cas.cz

Carbocyclic Nucleoside Analogues

In carbocyclic nucleoside analogues, the furanose oxygen atom of the sugar ring is replaced with a methylene (B1212753) group, resulting in a cyclopentane (B165970) or cyclohexane (B81311) ring. rsc.org This modification prevents enzymatic cleavage of the glycosidic bond and imparts greater metabolic stability. The synthesis of these analogues often starts from a suitable carbocyclic precursor, such as a substituted cyclopentanecarboxylic acid or cyclopentadiene. rsc.orgnih.gov A series of 2'-deoxy carbocyclic nucleosides with various substitutions at the 6'-position have been synthesized and evaluated for antiviral activity. nih.gov These studies found that the nature of the 6'-substituent significantly impacted inhibitory activity against Hepatitis B virus (HBV), highlighting the importance of this position for biological function. nih.gov

Ring-Expanded and "Slim" Nucleoside Analogues

Another strategy for modifying nucleoside structures involves altering the size of the heterocyclic ring system. "Ring-expanded" or "fat" nucleosides feature larger ring systems in place of the standard purine (B94841) or pyrimidine (B1678525) base. A notable example involves the expansion of a purine-like ring to create an imidazo[4,5-e] jocpr.comCurrent time information in Bangalore, IN.diazepine system. livedna.net The biosynthesis of 2'-deoxycoformycin, an antitumor agent, provides a natural precedent for this type of modification, where the adenine (B156593) ring of adenosine (B11128) undergoes a unique ring expansion to form a 1,3-diazepine ring. nih.gov Synthetic analogues containing these expanded ring systems have been shown to exhibit potent in vitro activity against various viruses, including Flaviviridae members like West Nile Virus and Hepatitis C Virus. livedna.net Conversely, while less commonly described in the initial search results, "slim" nucleosides would involve the synthesis of analogues with smaller or truncated heterocyclic systems to probe the spatial requirements of enzyme active sites.

C-Nucleoside Analogues with Varied Base and Sugar Moieties

The synthesis of C-nucleoside analogues, where the customary nitrogen-carbon bond between the sugar and the heterocyclic base is replaced by a more stable carbon-carbon bond, has been a significant area of research. researchgate.net This structural modification imparts greater resistance to enzymatic and hydrolytic cleavage. researchgate.netnih.gov The exploration of diverse synthetic strategies has enabled the creation of a wide array of analogues with modifications in both the sugar and the base components, expanding the chemical space for potential therapeutic agents. nih.govnih.gov

A key strategy in the synthesis of these analogues involves the construction of the heterocyclic base directly onto a pre-functionalized sugar scaffold. shu.ac.uk For instance, a formal total synthesis of several 2'-deoxy C-nucleosides, including this compound, has been achieved starting from the readily available D-glucosamine. ucla.edu This multi-step process involves the conversion of D-glucosamine hydrochloride into a key intermediate, 2,5-anhydro-3-deoxymannurononitrile, which then serves as a versatile precursor for various C-nucleoside analogues. ucla.edu

Modifications to the sugar moiety have been a focal point of synthetic efforts. Simple changes, such as the removal of hydroxyl groups at the C2' and C3' positions of the sugar ring, are known to be effective in conferring inhibitory properties. shu.ac.uk The synthesis of carbocyclic analogues, where the furanose ring oxygen is replaced by a methylene group, represents another significant alteration to the sugar component. nih.gov For example, a showdomycin analogue featuring an N-carbomethoxy group in place of the ribofuranosyl ring oxygen has been synthesized from teloidinone in a multi-step process. cdnsciencepub.com

Concurrently, variations in the heterocyclic base provide another avenue for creating diverse analogues. A small library of showdomycin analogues has been prepared by modifying the maleimide-type base. utupub.fi Furthermore, synthetic routes have been developed to produce C-nucleosides with different heterocyclic systems, such as thiazole, aminothiadiazole, pyrazole, and pyrimidine, starting from glycosyl cyanides. researchgate.net The direct coupling of a protected carbohydrate unit with a preformed nucleophilic aglycon is a convergent approach that has also been successfully employed. researchgate.net

Recent advancements have focused on developing more efficient and stereoselective methods for the synthesis of C-nucleosides. nih.gov For example, a cross-coupling method has been reported for preparing C-aryl and heteroaryl glycosides from glycosyl esters and bromoarenes, offering a new way to activate alcohols as coupling partners. nih.gov These evolving synthetic strategies continue to facilitate the generation of novel this compound analogues with diverse structural features.

Mechanism of Action Studies of 2 Deoxyshowdomycin

Molecular Interference with Nucleic Acid Metabolism

2'-Deoxyshowdomycin's primary mode of action involves disrupting the synthesis and function of nucleic acids. This interference occurs through two main strategies: the direct inhibition of DNA and RNA synthesis pathways and its incorporation into the nucleic acid chains themselves.

Inhibition of DNA and RNA Synthesis Pathways

This compound acts as an inhibitor of both DNA and RNA synthesis. ontosight.aiyoutube.comwikipedia.org This broad-spectrum inhibition is a key feature of its mechanism. By impeding the production of these crucial macromolecules, the compound effectively halts processes vital for cell replication and survival. numberanalytics.com The inhibition of these pathways is a common strategy for many antibacterial and antineoplastic agents. sigmaaldrich.comuobabylon.edu.iq For instance, drugs like quinolones target DNA gyrase to prevent DNA replication, while rifampicin (B610482) inhibits bacterial RNA polymerase to block RNA synthesis. sigmaaldrich.comuobabylon.edu.iq While the precise initial steps for this compound are still under full elucidation, its ability to interfere with these fundamental cellular processes underscores its potential as a bioactive molecule. epdf.pub

Incorporation into Nucleic Acids and Consequent Effects (e.g., Chain Termination, Mutation Induction)

Beyond pathway inhibition, this compound can be incorporated into growing DNA and RNA strands. ontosight.ai This incorporation can lead to significant downstream consequences, including chain termination, which prematurely halts the elongation of the nucleic acid, or the induction of mutations. ontosight.ai The integration of a modified nucleoside can disrupt the normal structure and function of the nucleic acid, leading to errors in replication or transcription. This mechanism is shared by other nucleoside analogs used in therapeutic contexts. The ability to be integrated into nucleic acids highlights the compound's structural similarity to natural nucleosides. ontosight.ai

Enzymatic Target Identification and Inhibition Kinetics

To fully comprehend the inhibitory actions of this compound, it is crucial to identify its specific enzymatic targets and understand the kinetics of this inhibition.

Inhibition of Key Enzymes Involved in Nucleic Acid Replication

The mechanism of action for this compound involves the inhibition of key enzymes essential for DNA or RNA replication. ontosight.ai This is a common mechanism for nucleic acid inhibitors, which can target enzymes like DNA polymerase, RNA polymerase, or topoisomerases. sigmaaldrich.comuobabylon.edu.iq For example, quinolones inhibit DNA gyrase, an enzyme critical for relaxing supercoiled DNA during replication. sigmaaldrich.com Similarly, rifampicin specifically targets bacterial DNA-dependent RNA polymerase. uobabylon.edu.iq While the full spectrum of enzymes inhibited by this compound is a subject of ongoing research, its interference with these central replicative enzymes is a cornerstone of its biological activity.

Allosteric and Competitive Inhibition Studies

Enzyme inhibition can occur through various mechanisms, primarily classified as competitive, non-competitive (including allosteric), and uncompetitive.

Competitive inhibition occurs when an inhibitor, structurally similar to the substrate, binds to the active site of an enzyme, preventing the substrate from binding. tutorchase.comyoutube.com This type of inhibition can often be overcome by increasing the substrate concentration. tutorchase.com

Allosteric inhibition , a form of non-competitive inhibition, involves the inhibitor binding to a site on the enzyme distinct from the active site, known as the allosteric site. tutorchase.comyoutube.comnih.gov This binding induces a conformational change in the enzyme, altering the active site's shape and reducing its efficacy. tutorchase.com

Understanding whether this compound acts as a competitive or allosteric inhibitor for its target enzymes is crucial for elucidating its precise mechanism. Kinetic studies, which analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations, are essential for making this distinction. libretexts.orgnumberanalytics.comalrasheedcol.edu.iq

Table 1: Comparison of Inhibition Types

| Feature | Competitive Inhibition | Allosteric (Non-competitive) Inhibition |

|---|---|---|

| Inhibitor Binding Site | Active Site | Allosteric Site (different from active site) |

| Effect on Enzyme | Blocks substrate from binding to the active site. youtube.com | Induces a conformational change that alters the active site. tutorchase.com |

| Effect on Km | Increases | No effect |

| Effect on Vmax | No change | Decreases |

| Overcome by Substrate | Yes | No |

Role of Phosphorylation in Mediating Biological Activity (e.g., Kinase Dependence)

For many nucleoside analogs, phosphorylation is a critical activation step. Kinases, a family of enzymes that catalyze the transfer of phosphate (B84403) groups, often need to convert the nucleoside analog into its mono-, di-, and triphosphate forms. bmglabtech.comnih.gov It is frequently the triphosphate form that is the active inhibitor of polymerases or becomes incorporated into nucleic acids. sigmaaldrich.com

Cellular and Subcellular Mechanistic Insights

Comprehensive studies detailing the cellular and subcellular effects of this compound are sparse, limiting a thorough understanding of its mode of action at a molecular level.

Investigation of Cellular Uptake and Metabolism

There is a lack of specific research on the mechanisms of cellular entry for this compound. For many nucleoside analogs, cellular uptake is mediated by specialized nucleoside transporter proteins embedded in the cell membrane. However, the specific transporters involved in the uptake of this compound have not been identified.

Similarly, the metabolic pathway of this compound within the cell remains uncharacterized. Typically, nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate forms, which can then interfere with DNA or RNA synthesis. The specific kinases responsible for the phosphorylation of this compound and the subsequent metabolic products have not been detailed in available research.

Table 1: Cellular Uptake and Metabolism of this compound

| Parameter | Finding |

| Cellular Transporters | Data not available |

| Metabolizing Enzymes | Data not available |

| Primary Metabolites | Data not available |

This table reflects the absence of specific data in the reviewed literature.

Impact on Cell Cycle Progression and Signal Transduction

The precise effects of this compound on cell cycle progression have not been specifically reported. Nucleoside analogs frequently induce cell cycle arrest at various checkpoints, such as G1, S, or G2/M phases, by inhibiting DNA replication or inducing DNA damage signals. However, cell cycle analysis data, including the specific phases affected and the dose-dependent nature of this impact for this compound, are not available.

Furthermore, the influence of this compound on key signal transduction pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation, has not been elucidated. Understanding how this compound might modulate these signaling cascades is essential for a complete picture of its mechanism of action.

Table 2: Effects of this compound on Cell Cycle and Signal Transduction

| Cellular Process | Specific Effect |

| Cell Cycle Phase Arrest | Data not available |

| Key Regulatory Proteins | Data not available |

| Signal Transduction Pathway Modulation | Data not available |

This table reflects the absence of specific data in the reviewed literature.

Biological Activities and Therapeutic Potential in Research Contexts

Antiviral Efficacy Investigations

Research into the antiviral properties of 2'-Deoxyshowdomycin has sought to determine its effectiveness against a range of viral pathogens.

Broad-Spectrum Antiviral Activity Research

Specific Viral Targets and Replication Cycle Inhibition Studies

Detailed investigations into the specific viral targets of this compound and its mechanisms of inhibiting viral replication cycles are not extensively documented in publicly accessible scientific literature. The typical mechanism for nucleoside analogs involves inhibition of viral polymerases, which are crucial enzymes for the replication of the viral genome. However, specific data confirming this mode of action for this compound is not available.

Comparative Studies with Other Antiviral Agents

Comparative analyses of this compound's antiviral potency against established antiviral drugs are not present in the available research literature. Such studies are essential for contextualizing the potential therapeutic value of a new compound.

Anticancer Activity Research

The potential of this compound as an anticancer agent has also been a subject of scientific inquiry, with a focus on its effects on cancer cell lines.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Specific data from in vitro cytotoxicity studies of this compound against a panel of human cancer cell lines is not available in the public scientific domain. This type of research is fundamental to identifying the potential of a compound for further development in oncology.

Mechanism of Antiproliferative Effects

Elucidation of the molecular mechanisms through which this compound may exert antiproliferative effects is not detailed in the current body of scientific literature. Understanding these mechanisms, such as the induction of apoptosis or cell cycle arrest, is critical for the rational design of cancer therapies.

Synergistic Effects with Other Research Compounds in Experimental Models

Following a comprehensive review of scientific literature, no specific studies detailing the synergistic effects of this compound in combination with other research compounds in experimental models were identified. Research into potential synergistic interactions, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a crucial area of investigation in drug discovery. However, published data focusing on this compound in this context is not currently available. Therefore, it is not possible to provide information on its potential synergistic partners or the experimental models in which such effects might be observed.

Structure-Activity Relationship (SAR) Studies

Detailed Structure-Activity Relationship (SAR) studies for this compound have not been extensively reported in the available scientific literature. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, providing a roadmap for designing more effective and specific therapeutic agents.

Elucidation of Structural Determinants for Biological Activity

Specific research elucidating the key structural motifs of this compound responsible for its biological activity is not described in the accessible literature. Identifying these determinants would involve synthesizing and testing a series of analogues to pinpoint which parts of the molecule, such as the maleimide (B117702) ring or the deoxysugar moiety, are essential for its function. Without such studies, a detailed account of the structural requirements for its activity cannot be provided.

Influence of Stereochemistry on Activity

The influence of stereochemistry on the biological activity of this compound is a critical aspect that appears to be unexplored in published research. Stereoisomers, molecules with the same chemical formula but different three-dimensional arrangements of atoms, can exhibit profoundly different biological activities. nih.govlongdom.org Investigations into how the specific stereochemical configuration of this compound affects its interaction with biological targets are necessary to fully understand its pharmacological profile. However, no data from such comparative studies are currently available.

Biosynthetic Pathways and Metabolic Engineering

Putative Natural Biosynthetic Origins

The natural occurrence of 2'-deoxyshowdomycin and its analogues provides the foundational knowledge for understanding its biosynthetic pathways. While the precise enzymatic steps are still under investigation, proposed pathways offer a glimpse into how nature constructs this unique C-nucleoside.

Origin as a Natural Product and Analogues

This compound is a derivative of showdomycin, a C-nucleoside antibiotic first isolated from Streptomyces showdoensis. mdpi.com C-nucleosides are a special class of nucleoside analogues where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond, in contrast to the C-N bond found in canonical nucleosides. mdpi.comresearchgate.net This structural feature imparts significant stability against enzymatic and chemical hydrolysis. mdpi.comnih.gov

The family of natural C-nucleosides includes other notable compounds with significant biological activities, such as pseudouridine (B1679824) and oxazinomycin, which exhibit properties ranging from antitumor to antibacterial. mdpi.com The structural diversity and therapeutic potential of these natural products have spurred considerable interest in their synthesis and the development of novel analogues. researchgate.netnih.govmdpi.comscielo.brengineering.org.cn

| Compound | Class | Significance |

|---|---|---|

| Showdomycin | C-nucleoside antibiotic | Parent compound of this compound. mdpi.com |

| Pseudouridine | C-nucleoside | First natural C-nucleoside isolated, with important pharmacological activities. mdpi.com |

| Oxazinomycin | C-nucleoside | Natural C-nucleoside with pharmacological activities. mdpi.com |

| Tiazofurin | C-nucleoside | Therapeutically useful antitumor properties. psu.edu |

| Formycin | C-nucleoside | Therapeutically useful antitumor properties. psu.edu |

Proposed Enzymatic Steps in Biosynthesis

The biosynthesis of complex natural products like this compound involves a series of enzyme-catalyzed reactions. wikipedia.orgresearchgate.net While the complete pathway for this compound has not been fully elucidated, it is hypothesized to involve enzymes that catalyze the formation of the carbon-carbon glycosidic bond and subsequent modifications of the sugar and base moieties.

In the broader context of polyketide biosynthesis, which shares mechanistic similarities with some aspects of nucleoside synthesis, key enzymes like ketoacyl-synthase (KSα), chain length factor (KSβ), and acyl carrier protein (ACP) are responsible for elongating the carbon chain through repetitive condensation reactions. researchgate.net It is plausible that analogous enzymatic machinery is involved in constructing the carbon framework of C-nucleosides. The release of the final product often involves a thioesterase (TE), which cleaves the intermediate from the enzyme complex. researchgate.net

Recent research has identified enzymes capable of catalyzing the formation of the C-C bond in other C-nucleosides. For instance, the enzyme YeiN has been shown to catalyze the C-C coupling to form pseudouridine 5'-monophosphate (ΨMP) from ribose-5-phosphate (B1218738) and uracil (B121893). tugraz.at This provides a model for the potential enzymatic logic that could be involved in the biosynthesis of this compound. The biosynthesis likely proceeds through a series of steps that could include:

Activation of a sugar precursor: This could involve phosphorylation, similar to the conversion of ribose to ribose-5-phosphate. tugraz.at

Formation of the C-C bond: A specialized enzyme, analogous to a C-glycoside synthase, would catalyze the coupling of the activated sugar to a precursor of the maleimide (B117702) ring.

Modifications of the sugar and base: This could involve deoxygenation at the 2' position and other enzymatic transformations to yield the final structure.

Exploration of Bioengineering for Analog Production

The inherent biological activity of C-nucleosides has driven efforts to produce novel analogues through bioengineering and synthetic biology. These approaches aim to harness and modify biological systems to create compounds with improved therapeutic properties.

Transformation of Naturally Occurring C-Nucleosides

One strategy for producing analogues involves the chemical or enzymatic modification of existing C-nucleosides. researchgate.net This approach leverages the readily available scaffolds of natural products. For example, biocatalytic cascade reactions have been successfully employed to transform simple starting materials like ribose and uracil into pseudouridine and its phosphorylated derivatives in high yields. tugraz.at This demonstrates the feasibility of using enzymatic pathways to generate modified C-nucleosides. The development of such enzymatic cascades could be extended to produce derivatives of this compound by utilizing engineered enzymes with altered substrate specificities.

Elaboration of Heterocycles onto Carbohydrate Scaffolds

A powerful approach in synthetic chemistry for creating C-nucleoside analogues involves the construction of the heterocyclic base directly onto a carbohydrate template. researchgate.netresearchgate.net This method offers flexibility in designing a wide array of analogues. Synthetic strategies often involve the direct coupling of a protected carbohydrate with a preformed nucleophilic aglycon. researchgate.net

Recent advances have focused on metal-catalyzed cross-coupling reactions to form the C-C bond. rsc.org For instance, palladium-catalyzed reactions have been used to synthesize C-5 substituted nucleosides. rsc.org The use of carbohydrate-derived thionocarbamates as synthons has also proven to be a versatile method for building various heterocyclic structures onto sugar scaffolds. researchgate.net These synthetic methodologies provide a blueprint for the bio-engineering of pathways that could perform similar chemical transformations in a cellular context.

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Direct Coupling | Coupling of a protected carbohydrate unit with a preformed nucleophilic aglycon. researchgate.net | Convergent and widely used. researchgate.net |

| Metal-Catalyzed Cross-Coupling | Use of metal catalysts (e.g., Palladium) to form the C-C bond between the sugar and the heterocycle. rsc.org | Allows for the creation of diverse C-substituted nucleosides. rsc.org |

| Use of Thionocarbamates | Carbohydrate-based thionocarbamates serve as versatile intermediates for building heterocyclic rings. researchgate.net | Flexible method for C-C bond formation on various carbohydrate scaffolds. researchgate.net |

Studies on Tunicamycin-Sensitive Glycosylation Pathways

Tunicamycin (B1663573) is a well-known inhibitor of N-linked glycosylation, a critical process for protein folding and function in eukaryotic cells. frontiersin.orgmdpi.comnih.gov It acts by blocking the first step in this pathway, the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate (B84403), which is catalyzed by the enzyme DPAGT1. nih.gov The inhibition of this pathway leads to endoplasmic reticulum (ER) stress and can induce the unfolded protein response (UPR). frontiersin.orgmdpi.com

While tunicamycin targets N-linked glycosylation, studies on its mechanism and the cellular responses it elicits provide valuable insights for bioengineering. Understanding how cells respond to the disruption of glycosylation pathways can inform the design of strategies to produce modified glycoproteins or to identify new targets for therapeutic intervention. For example, the sensitivity of certain cell lines to tunicamycin has been exploited to screen for genes involved in the ER stress response. frontiersin.orgcsic.es This knowledge could be repurposed to engineer host organisms for the production of specific glycosylated compounds or to develop screening platforms for novel bioactive molecules that modulate these pathways. The enzymes involved in the tunicamycin biosynthesis itself, encoded by the tun gene cluster, could also be a source of biocatalysts for generating novel nucleoside antibiotics. nih.gov

Precursor Incorporation Studies

The elucidation of the biosynthetic pathway of this compound, and its close analog showdomycin, has been significantly advanced through precursor incorporation studies. These experiments, which involve feeding isotopically labeled compounds to the producing organism, Streptomyces showdoensis, have been instrumental in identifying the fundamental building blocks of the molecule.

Early investigations focused on identifying the origins of the maleimide ring, a distinctive feature of showdomycin. Studies by Elstner and Suhadolnik in the early 1970s provided the initial insights. Their work demonstrated that α-ketoglutarate was efficiently incorporated into the maleimide ring of showdomycin. researchgate.net Further experiments involving the asymmetric incorporation of glutamic acid and acetate (B1210297) helped to refine the understanding of how this heterocyclic ring is assembled. chemrxiv.org

Subsequent, more definitive studies utilizing stable isotopes (¹³C, ²H, and ¹⁵N) firmly established D-ribose and L-glutamic acid as the direct precursors of showdomycin. rsc.org These experiments confirmed that the entire ribose unit is incorporated intact into the final molecule. Specifically, when [5-²H₁]-D-ribose was administered to S. showdoensis cultures, the resulting showdomycin showed specific deuterium (B1214612) labeling at the 5'-position, indicating the direct and intact incorporation of the sugar. rsc.org

The table below summarizes key findings from these pivotal precursor incorporation studies, illustrating the specific precursors and their contribution to the showdomycin structure.

| Labeled Precursor | Isotope(s) | Producing Organism | Key Finding | Specific Incorporation (%) | Reference(s) |

| D-Ribose | [5-²H₁], [1-¹⁴C] | Streptomyces showdoensis | Intact incorporation into the ribose moiety of showdomycin. | 2.5 | rsc.org |

| L-Glutamic acid | [U-¹⁴C] | Streptomyces showdoensis | Serves as the direct precursor for the maleimide ring. | 7.9 | rsc.org |

| L-Glutamic acid | ¹³C, ¹⁵N | Streptomyces showdoensis | Carbons 2-5 and the nitrogen atom form the maleimide ring. | - | rsc.org |

| L-Pyroglutamic acid | [U-¹⁴C] | Streptomyces showdoensis | Incorporated, likely after conversion to glutamate. | 5.8 | rsc.org |

| L-Pyroglutamic acid | [5-¹⁴C] | Streptomyces showdoensis | Incorporated, supporting its potential role as an intermediate. | 2.9 | rsc.org |

| α-Ketoglutarate | [5-¹⁴C] | Streptomyces showdoensis | Efficiently incorporated into the maleimide ring. | - | researchgate.net |

| Acetate | [1,2-¹³C] | Streptomyces showdoensis | Incorporated into glutamate, which then forms the maleimide ring. | - | researchgate.net |

These precursor incorporation studies have laid the essential groundwork for understanding the biosynthesis of this compound. They have not only identified the primary metabolic origins of its carbon and nitrogen atoms but have also provided crucial clues for the subsequent discovery and characterization of the enzymatic machinery involved in its assembly. acs.orgnih.gov

Advanced Structural and Computational Analyses

High-Resolution Structural Elucidation

High-resolution techniques are indispensable for delineating the precise atomic arrangement and conformational landscape of 2'-deoxyshowdomycin and its derivatives. X-ray crystallography and various spectroscopic methods have been instrumental in providing this detailed structural information.

Spectroscopic methods in solution provide a dynamic perspective on the conformational preferences of C-nucleosides. For the closely related parent compound, showdomycin, conformational studies using Circular Dichroism (CD) spectroscopy have indicated a predominant anti conformation in aqueous solutions. In this conformation, the maleimide (B117702) base is oriented away from the sugar ring. This preference is a key determinant in how the molecule presents itself for interaction with biological targets.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the base-pairing interactions of showdomycin. These studies have shown that showdomycin can form base pairs with adenosine-5'-monophosphate (AMP). Furthermore, NMR data suggest that showdomycin exhibits stacking interactions, a property that is significant for its incorporation into and interaction with nucleic acid structures. The conformational flexibility and preferred states identified by these spectroscopic techniques are vital for understanding the molecule's mechanism of action.

Computational Modeling and Simulation

Computational approaches offer a powerful complement to experimental techniques, allowing for the exploration of molecular dynamics, ligand-target interactions, and fundamental electronic properties that are often difficult to probe experimentally.

Molecular mechanics calculations, utilizing force fields such as AMBER (Assisted Model Building with Energy Refinement), have been applied to investigate the energetics of base pairing involving the parent compound, showdomycin. These calculations have indicated that the binding energy of a showdomycin-adenosine pair is comparable to that of a natural uridine-adenosine pair. However, these simulations also revealed a significant deviation in the base-ribose conformation of the showdomycin pair compared to the natural counterpart.

Molecular modeling studies using the QUANTA/CHARMm software have further explored the behavior of showdomycin within a nucleic acid context. These simulations suggest that showdomycin can form a homopolymer duplex by base-pairing with poly(A), albeit with a major groove that is considerably broader and deeper than that of standard DNA. When a single showdomycin unit is inserted into a heteropolymer duplex, the model shows tighter coiling at the point of insertion. Furthermore, ten-picosecond dynamics simulations of this heteroduplex revealed a relaxation of the helix, with disruption of hydrogen bonding for two base pairs on either side of the showdomycin insertion, leading to the formation of a large central cavity. These simulations highlight the significant structural perturbations that this compound and its analogs can induce in nucleic acid structures.

In silico docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For C-nucleosides like this compound, docking studies are crucial for identifying potential enzyme targets and elucidating the specific interactions that govern binding affinity and selectivity. These studies can model the insertion of the nucleoside analog into the active site of an enzyme, such as a polymerase or kinase, and identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While specific docking studies for this compound were not detailed in the reviewed literature, the general approach is widely applied to nucleoside analogs to rationalize their biological activities and to guide the design of new derivatives with improved potency or specificity.

Theoretical studies provide a fundamental understanding of the intrinsic electronic properties that dictate how modified nucleosides engage in base-pairing and stacking interactions. For showdomycin, high-resolution NMR spectroscopy has provided experimental evidence of its ability to base-pair with adenosine-5'-monophosphate (AMP) and to engage in stacking interactions. Computational studies complement this by quantifying the energetic contributions of these interactions. Molecular mechanics calculations have shown that the showdomycin-adenosine pair has a binding energy comparable to the natural uridine-adenosine pair, despite conformational differences. The presence of the carbon-carbon glycosidic bond in C-nucleosides like this compound alters the electronic distribution within the molecule, which in turn influences its hydrogen bonding capabilities and the geometry of its stacking with adjacent bases in a nucleic acid duplex. These theoretical insights are critical for predicting the impact of incorporating such analogs into DNA or RNA strands.

Analysis of Structural Modifications and Their Biological Implications

The unique C-nucleoside structure of this compound, characterized by a reactive maleimide base and a deoxyribose sugar, has prompted investigations into how modifications of these components alter its biological activity. The core mechanism of action for its parent compound, showdomycin, is attributed to the maleimide ring, which can alkylate nucleophilic groups like thiols via a Michael addition reaction. This reactivity is central to its biological effects, and thus, modifications to this moiety are of significant scientific interest. Similarly, the conformation of the sugar ring plays a pivotal role in how nucleosides are recognized by cellular machinery and incorporated into nucleic acids.

Impact of Nucleobase and Sugar Modifications on RNA Structure and Function

Research into the structure-activity relationships of showdomycin derivatives has provided critical insights into how nucleobase and sugar modifications could influence the interaction of this compound with RNA and its associated enzymes, such as RNA polymerases.

Nucleobase Modifications

The maleimide "nucleobase" of showdomycin is structurally related to uridine, allowing it to be recognized by enzymes involved in nucleic acid metabolism. To understand the structure-activity relationships, a series of showdomycin derivatives with modifications to the maleimide ring were synthesized to modulate its alkylating reactivity while preserving the planar structure necessary for potential base-pairing.

Further bioactivity profiling of these derivatives demonstrated that altering the maleimide ring's reactivity has direct consequences on the molecule's biological impact. The ethylthio derivative, for example, showed a significant reduction in both cytotoxicity and antibacterial activity compared to the parent showdomycin molecule. This highlights a crucial link between the electrophilic nature of the maleimide ring and the compound's biological function.

| Modification on Maleimide Ring | Interaction with RNA Polymerase | Effect on RNA Chain | Biological Activity Impact |

|---|---|---|---|

| Bromo | Incorporated into RNA | Delays further extension | Data not specified |

| Methylthio | Incorporated into RNA | Delays further extension | Data not specified |

| Ethylthio | Incorporated into RNA | Delays further extension | ~4-fold reduction in cytotoxicity and antibacterial activity |

Sugar Modifications

The sugar moiety of a nucleoside analog dictates its conformational preference, which in turn affects the structure and stability of nucleic acid duplexes. The deoxyribose sugar in this compound, lacking a hydroxyl group at the 2' position, naturally favors a C2'-endo conformation. This conformation is characteristic of DNA and results in a more flexible backbone compared to the C3'-endo pucker typical of RNA, which confers a more rigid, A-form helical structure.

While specific research on the impact of modifying the deoxyribose sugar of this compound is limited, general principles from extensive studies on other nucleoside analogs can be applied. Chemical modifications to the sugar ring are a well-established strategy to enhance the therapeutic properties of oligonucleotides.

For instance, the introduction of electronegative substituents at the 2' position, such as a methoxy (B1213986) (2'-O-Me) or fluoro (2'-F) group, strongly shifts the conformational equilibrium toward the C3'-endo pucker. This pre-organizes the nucleoside into an "RNA-like" conformation, which can increase the thermal stability of RNA duplexes and enhance resistance to nuclease degradation. Conversely, the absence of the 2'-hydroxyl in this compound means it contributes to a more "DNA-like" local conformation if incorporated into an RNA strand, which could introduce structural perturbations.

Therefore, any hypothetical modification to the sugar of this compound would be expected to have significant biological implications. Adding a group that favors a C3'-endo pucker could enhance its ability to mimic a ribonucleoside and potentially improve its interaction with RNA-binding proteins or its stability within an RNA duplex. Conversely, other modifications could further destabilize local RNA structure, potentially enhancing an inhibitory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.